N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (molecular formula: C₂₇H₂₅N₃O₅S₂) is a heterocyclic derivative featuring a thieno[3,2-d]pyrimidinone core substituted with a 4-ethoxyphenyl group and a benzodioxol-linked acetamide side chain via a sulfanyl bridge . Its structural complexity and functional group diversity make it a candidate for pharmacological studies, particularly in targeting enzyme inhibition or receptor modulation. This article provides a detailed comparison with structurally analogous compounds, emphasizing substituent effects, physicochemical properties, and methodologies for comparative analysis.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-2-29-16-6-4-15(5-7-16)26-22(28)21-17(9-10-32-21)25-23(26)33-12-20(27)24-14-3-8-18-19(11-14)31-13-30-18/h3-8,11H,2,9-10,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOJZMMXFDOAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thienopyrimidine intermediates, followed by their coupling through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistency and efficiency. The choice of solvents and reagents would be guided by considerations of cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Recent studies have highlighted several biological activities associated with this compound:
1. Antitumor Activity
In vitro assays have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines such as breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
2. Anti-inflammatory Potential
Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This makes it a candidate for further structure optimization to enhance its anti-inflammatory properties .
3. Enzyme Inhibition
A related study examined sulfonamide derivatives that included benzodioxole moieties for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. These derivatives demonstrated promising results for potential therapeutic applications in Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD) .
Case Studies
Several case studies have been documented that explore the efficacy of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide:
- Anticancer Research : A study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
- Inflammation Studies : In an experimental model of arthritis, administration of the compound resulted in reduced inflammation markers and improved joint function compared to control groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and thienopyrimidine moieties may play a crucial role in binding to these targets, thereby modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Structural Insights :
- Substituent Effects : The 4-ethoxyphenyl group in the target compound offers greater steric bulk and lipophilicity compared to methoxy () or methyl () groups.
- Acetamide Variations : The benzodioxol moiety (target) may enhance metabolic resistance versus simpler aryl groups (e.g., 4-methylphenyl in ), which are prone to oxidative metabolism.
- Core Modifications: introduces a triazole ring, altering electron distribution and hydrogen-bonding capacity compared to the thienopyrimidinone core.
Physicochemical Properties
- Lipophilicity : The ethoxy and benzodioxol groups in the target compound increase logP relative to methoxy or methyl-substituted analogues .
- Solubility : Polar acetamide linkers (e.g., sulfanyl bridges) improve aqueous solubility, but bulkier substituents (e.g., benzodioxol) may reduce it .
Bioactivity and Pharmacological Profiles
- Kinase Inhibition: Thienopyrimidinone derivatives often target ATP-binding sites in kinases .
- Antimicrobial Activity : Sulfanyl-acetamide derivatives exhibit activity against bacterial enzymes (e.g., dihydrofolate reductase) .
- Metabolic Stability : Benzodioxol groups (target) may resist CYP450-mediated oxidation better than unsubstituted aryl groups .
Analytical and Computational Methods for Comparison
Experimental Techniques
- NMR Spectroscopy : Distinct chemical shifts in the acetamide region (δ 3.3–4.9 ppm) differentiate substituents (e.g., benzodioxol vs. methylphenyl) .
- Molecular Networking: MS/MS-based clustering (cosine scores >0.8) groups compounds with similar fragmentation patterns, such as shared thienopyrimidinone cores .
Computational Approaches
- Tanimoto/Dice Metrics : Structural similarity scores (e.g., Tanimoto >0.7) quantify overlap in functional group arrangement between the target and analogues .
- Molecular Dynamics : Simulations predict that ethoxy substituents stabilize hydrophobic interactions in protein binding pockets compared to smaller groups .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound notable for its potential biological activities. The compound features a unique structural arrangement that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H22N4O5S |
| Molecular Weight | 454.51 g/mol |
| CAS Number | 941981-37-9 |
The biological activity of this compound likely stems from its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases or enzymes involved in cell signaling pathways. This interaction could lead to modulation of various cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : In vitro studies have demonstrated effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 10.7–21.4 μmol/mL for potent derivatives .
- Antifungal Activity : Similar compounds have shown promising antifungal activity against pathogenic fungi, indicating potential applications in treating fungal infections .
Anticancer Potential
The compound's structure suggests it may also possess anticancer properties. Studies on related thieno[3,2-d]pyrimidine derivatives indicate they can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Some derivatives have been shown to induce G0/G1 phase arrest in cancer cell lines .
- Apoptosis Induction : The ability to trigger apoptotic pathways has been noted in several studies, suggesting that the compound could be further explored for its potential as a chemotherapeutic agent .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Docking Studies : Molecular docking simulations have indicated that these compounds can effectively bind to target proteins involved in cancer and infectious diseases . This suggests a mechanism by which they exert their biological effects.
- Pharmacokinetics : Research into the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds has shown favorable profiles that support their development as therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction conditions?
- Methodology : The synthesis involves multi-step reactions, typically starting with the construction of the thieno[3,2-d]pyrimidinone core. Key steps include:
- Sulfanyl Acetamide Coupling : Reacting a thiol-containing thienopyrimidinone intermediate with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Benzodioxol Incorporation : Introducing the N-(2H-1,3-benzodioxol-5-yl) group via nucleophilic substitution or amide bond formation, often using EDCI/HOBt as coupling agents .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., from ethanol) are critical for isolating high-purity product .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves the 3D molecular conformation, confirming the thienopyrimidinone scaffold and sulfanyl acetamide linkage. Data collection at 100 K with Mo-Kα radiation is typical .
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify key protons (e.g., benzodioxol methylene at δ 5.9–6.1 ppm) and carbonyl groups (C=O at δ 165–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₁N₃O₅S₂: 496.1054; observed: 496.1056) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based or ADP-Glo™ assays. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Normalize results to controls (DMSO vehicle) .
Advanced Research Questions
Q. How can computational methods aid in optimizing the compound's bioactivity?
- Methodology :
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2, DHFR) using AutoDock Vina. Prioritize modifications to the 4-ethoxyphenyl group based on binding energy scores (< -8 kcal/mol) .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .
Q. What strategies address low solubility in aqueous buffers during in vitro studies?
- Methodology :
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD at 10 mM) to enhance solubility .
- Salt Formation : Synthesize hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid in ethanol .
Q. How should contradictory data in enzyme inhibition assays be resolved?
- Methodology :
- Assay Validation : Confirm enzyme activity with positive controls (e.g., staurosporine for kinases). Replicate experiments across independent labs .
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
